molecular formula C16H13N5O B1525575 7-benzyl-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one CAS No. 1306739-28-5

7-benzyl-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Numéro de catalogue: B1525575
Numéro CAS: 1306739-28-5
Poids moléculaire: 291.31 g/mol
Clé InChI: WTCIYJOGQJHASS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Historical Context of Triazolopyrimidinone Research

The foundation of triazolopyrimidine chemistry traces back to the pioneering work of Bulow and Haas in 1909, who first reported the synthesis of 1,2,4-triazolo[1,5-a]pyrimidine heterocycles. This initial discovery established the groundwork for what would become an extensive field of heterocyclic research, ultimately leading to the development of more complex derivatives such as 7-benzyl-5-methylpyrido[3,4-e]triazolo[1,5-a]pyrimidin-6(7H)-one. The evolution of triazolopyrimidine research has been marked by systematic exploration of structural modifications and their impact on biological activity. Early investigations focused primarily on simple triazolopyrimidine scaffolds, but subsequent decades witnessed the emergence of increasingly sophisticated fused ring systems that incorporated additional heterocyclic components.

The development of pyrido-triazolo-pyrimidinone systems represents a significant advancement in this field, as these compounds combine the favorable properties of multiple heterocyclic motifs within a single molecular framework. Historical research has demonstrated that the incorporation of pyridine rings into triazolopyrimidine structures often enhances biological activity while maintaining favorable pharmacokinetic properties. The specific compound under investigation, 7-benzyl-5-methylpyrido[3,4-e]triazolo[1,5-a]pyrimidin-6(7H)-one, represents the culmination of decades of synthetic methodology development and structure-activity relationship studies within the triazolopyrimidine domain.

The progression from simple triazolopyrimidines to complex fused systems like pyrido-triazolo-pyrimidinones reflects broader trends in medicinal chemistry toward the design of more selective and potent bioactive molecules. This historical evolution has been facilitated by advances in synthetic methodology, particularly the development of regioselective approaches that enable precise control over substituent positioning and ring fusion patterns. The emergence of 7-benzyl-5-methylpyrido[3,4-e]triazolo[1,5-a]pyrimidin-6(7H)-one as a research target exemplifies the contemporary focus on highly functionalized heterocyclic systems that can serve as privileged scaffolds for drug discovery applications.

Molecular Identity and Classification

7-Benzyl-5-methylpyrido[3,4-e]triazolo[1,5-a]pyrimidin-6(7H)-one belongs to the class of fused heterocyclic compounds that integrate pyridine, triazole, and pyrimidine ring systems. The compound is formally registered under the Chemical Abstracts Service number 1306739-28-5 and carries the systematic name that reflects its complex structural architecture. Within the broader classification system, this molecule represents a pyrido[3,4-e]triazolo[1,5-a]pyrimidin-6(7H)-one derivative, specifically substituted with a benzyl group at the N-7 position and a methyl group at the C-5 position.

The molecular structure encompasses five distinct nitrogen atoms distributed across the fused ring system, contributing to its classification as a nitrogen-rich heterocycle. The presence of these nitrogen atoms creates multiple potential sites for hydrogen bonding and metal coordination, characteristics that are fundamental to the compound's biological and chemical properties. The ketone functionality at position 6 introduces an additional polar element that influences both the compound's solubility profile and its potential for tautomeric equilibria.

Table 1: Molecular Properties of 7-Benzyl-5-methylpyrido[3,4-e]triazolo[1,5-a]pyrimidin-6(7H)-one

Property Value Reference
Molecular Formula C₁₆H₁₃N₅O
Molecular Weight 291.31 g/mol
CAS Number 1306739-28-5
PubChem CID 56760857
Nitrogen Content 5 atoms
Ring Systems Pyridine-Triazole-Pyrimidine

From a stereochemical perspective, the compound exhibits a planar aromatic system with specific substitution patterns that define its three-dimensional conformation. The benzyl substituent at N-7 introduces a degree of conformational flexibility, while the methyl group at C-5 provides steric bulk that may influence molecular recognition events. The fused ring architecture creates a rigid core structure that serves as a scaffold for the peripheral substituents, establishing the overall molecular geometry that determines the compound's interaction profile with biological targets.

Significance in Heterocyclic Chemistry

The significance of 7-benzyl-5-methylpyrido[3,4-e]triazolo[1,5-a]pyrimidin-6(7H)-one within heterocyclic chemistry stems from its embodiment of multiple important design principles that are central to modern drug discovery. The compound represents an exemplary case of molecular hybridization, where distinct heterocyclic motifs are combined to create a unified structure with enhanced properties relative to its individual components. This approach reflects the contemporary understanding that fused heterocyclic systems often display superior biological activity compared to simple heterocycles due to their increased structural complexity and diversity of interaction modes.

The triazolopyrimidine core structure of this compound is recognized as a privileged scaffold in medicinal chemistry, meaning it appears frequently in bioactive molecules and serves as a reliable starting point for drug development programs. The incorporation of the pyridine ring into this framework further enhances its utility by introducing additional hydrogen bonding capabilities and modifying the electronic properties of the overall system. The specific substitution pattern observed in 7-benzyl-5-methylpyrido[3,4-e]triazolo[1,5-a]pyrimidin-6(7H)-one provides insights into structure-activity relationships that can guide the design of related compounds with optimized properties.

From a synthetic chemistry perspective, this compound represents a significant achievement in terms of molecular construction complexity. The successful assembly of the pyrido-triazolo-pyrimidinone framework requires sophisticated synthetic strategies that can accommodate the formation of multiple ring systems while maintaining regioselectivity throughout the construction process. The compound therefore serves as a benchmark for evaluating synthetic methodologies and demonstrates the capabilities of modern heterocyclic synthesis in accessing structurally complex targets.

Table 2: Structural Features and Their Chemical Significance

Structural Feature Chemical Significance Impact on Properties
Fused Ring System Enhanced rigidity and planarity Improved target selectivity
Multiple Nitrogen Atoms Hydrogen bonding potential Enhanced solubility and binding
Benzyl Substituent Hydrophobic interaction site Membrane permeability
Methyl Group Steric modulation Fine-tuning of binding affinity
Ketone Functionality Polar interaction site Tautomeric possibilities

The compound's significance extends beyond its individual properties to encompass its role as a representative member of an important class of heterocyclic compounds. Studies of this molecule contribute to the broader understanding of how structural modifications within triazolopyrimidine systems affect chemical and biological properties, providing valuable insights that can be applied to the design of new compounds within this family. The knowledge gained from investigating 7-benzyl-5-methylpyrido[3,4-e]triazolo[1,5-a]pyrimidin-6(7H)-one therefore has implications that extend well beyond the compound itself to influence the development of related heterocyclic systems.

Current Research Landscape

The current research landscape surrounding 7-benzyl-5-methylpyrido[3,4-e]triazolo[1,5-a]pyrimidin-6(7H)-one reflects the broader trends in heterocyclic chemistry and medicinal chemistry research. Contemporary investigations focus on elucidating the compound's pharmacological properties, with particular emphasis on its potential anti-inflammatory and anticancer activities. These research directions align with the general recognition that triazolopyrimidine derivatives represent valuable leads for therapeutic development across multiple disease areas.

Recent synthetic studies have concentrated on developing efficient methodologies for accessing this compound and related derivatives. The complexity of the pyrido-triazolo-pyrimidinone framework necessitates sophisticated synthetic approaches, and current research efforts are directed toward optimizing these processes to improve yields and reduce synthetic complexity. These investigations contribute to the broader goal of making such compounds more accessible for biological evaluation and potential therapeutic development.

Table 3: Current Research Focus Areas

Research Area Specific Objectives Methodological Approaches
Synthetic Methodology Improved synthetic efficiency Regioselective cyclization reactions
Structure-Activity Relationships Property optimization Systematic structural modification
Biological Evaluation Activity profiling In vitro screening assays
Mechanistic Studies Target identification Molecular interaction analysis
Chemical Stability Degradation pathways Analytical characterization

The integration of computational chemistry approaches into current research programs has provided new insights into the molecular properties and potential biological activities of 7-benzyl-5-methylpyrido[3,4-e]triazolo[1,5-a]pyrimidin-6(7H)-one. These studies employ molecular modeling techniques to predict binding interactions, optimize molecular conformations, and guide the design of improved analogs. The computational work complements experimental investigations and accelerates the overall research process by providing theoretical frameworks for understanding molecular behavior.

Future research directions are likely to focus on expanding the biological evaluation of this compound while simultaneously developing more efficient synthetic routes for its preparation and that of related analogs. The continued investigation of 7-benzyl-5-methylpyrido[3,4-e]triazolo[1,5-a]pyrimidin-6(7H)-one will contribute to the advancement of heterocyclic chemistry and may ultimately lead to the development of new therapeutic agents based on this promising molecular scaffold. The compound's position within the current research landscape reflects its potential significance as both a synthetic target and a biological lead, ensuring continued interest from the scientific community.

Propriétés

IUPAC Name

11-benzyl-8-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O/c1-11-14-13(21-16(19-11)17-10-18-21)7-8-20(15(14)22)9-12-5-3-2-4-6-12/h2-8,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCIYJOGQJHASS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C3=C1C(=O)N(C=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701131396
Record name Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one, 5-methyl-7-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701131396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306739-28-5
Record name Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one, 5-methyl-7-(phenylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306739-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one, 5-methyl-7-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701131396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

General Synthetic Strategy

The synthesis of fused triazolo-pyrimidine derivatives like 7-benzyl-5-methylpyrido[3,4-e]triazolo[1,5-a]pyrimidin-6(7H)-one generally involves:

  • Construction of the pyrimidine ring system starting from substituted pyridine or pyrimidine precursors.
  • Formation of the triazole ring via cyclization reactions, often involving diazotization or azide intermediates.
  • Introduction of benzyl and methyl substituents through alkylation or condensation steps.
  • Final oxidation or deprotection steps to yield the target lactam (pyrimidinone) structure.

Detailed Preparation Methodology

Starting Materials and Initial Functionalization

  • The synthesis often begins with commercially available pyrimidine derivatives such as 5-nitro-2,4,6-trichloropyrimidine, which is inexpensive and readily available.
  • Selective substitution at the chloro positions allows for stepwise introduction of amino and benzyl groups.
  • Reduction of nitro groups to amines is performed using mild reducing agents in suitable solvents to avoid over-reduction or side reactions.

Introduction of Benzyl and Methyl Groups

  • Benzyl groups are introduced through nucleophilic substitution or alkylation reactions, often using benzyl halides or benzylamines.
  • Methyl groups at the 5-position can be introduced via methylation reactions using methyl iodide or methyl sulfate under basic conditions.
  • Potassium carbonate is commonly used as a base in these alkylation reactions, typically in dry acetone or similar solvents under reflux for several hours.

Final Cyclization and Lactam Formation

  • After ring closure, the final lactam (pyrimidinone) structure is formed by hydrolysis or deketalization steps.
  • Acidic aqueous conditions are used to remove protecting groups and yield the final 7-benzyl-5-methylpyrido[3,4-e]triazolo[1,5-a]pyrimidin-6(7H)-one.
  • The reaction mixtures are typically purified by crystallization from solvents such as DMF or by simple filtration, avoiding cumbersome chromatographic techniques.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent(s) Temperature Time Yield (%) Notes
Nitro group reduction Mild reducing agent (e.g., hydrogenation catalyst) Alcohols or DMF Room temp - reflux 2-6 hours High Avoids over-reduction
Diazotization & cyclization Diazotizing agent, acid (e.g., HCl), diazotization Water/alcohol mixtures 0-25 °C 1-3 hours High Clean reaction, avoids hazardous reagents
Benzylation Benzyl halide, K2CO3 (base) Dry acetone Reflux 5-10 hours 65-75 Reflux under anhydrous conditions
Methylation Methyl iodide or sulfate, base Dry acetone or DMF Reflux 5-10 hours Moderate Controlled methylation at 5-position
Final hydrolysis Acidic aqueous solution Water + acid Room temp - reflux 2-4 hours High Deketalization to form lactam

Research Findings and Improvements

  • Novel processes have been developed to reduce the number of synthetic steps and avoid hazardous reagents such as sodium hydride and diazomethane, improving safety and scalability.
  • The use of commercially available starting materials like 5-nitro-2,4,6-trichloropyrimidine enables cost-effective synthesis.
  • The reactions are typically clean, with high yields and minimal side-products, reducing the need for extensive purification.
  • Avoidance of cryogenic conditions and high pressure makes the process industrially viable.
  • The isolation of intermediates as solids facilitates handling and purification.
  • Use of solvents such as water, methanol, ethanol, acetone, and ethyl acetate allows for environmentally benign work-up procedures.

Example from Literature: Synthesis of Related Triazolopyrimidines

A study on related triazolopyrimidine derivatives describes:

  • Refluxing a mixture of the starting compound with 2-chloro-N-substituted acetamides and potassium carbonate in dry acetone for 10 hours.
  • Cooling, filtration, and crystallization from DMF yield the substituted triazolopyrimidine in 67-75% yields.
  • Characterization by IR and NMR confirms the structure, indicating successful substitution and ring formation.

This method demonstrates the feasibility of alkylation and substitution steps under mild reflux conditions with good yields and purity.

Summary Table of Key Preparation Steps

Step No. Reaction Type Key Reagents/Conditions Outcome/Intermediate
1 Selective substitution 5-nitro-2,4,6-trichloropyrimidine + amines Amino-substituted pyrimidine
2 Nitro reduction Mild reducing agent Amino-pyrimidine intermediate
3 Diazotization & cyclization Diazotizing agent, acid Triazolo-pyrimidine ring formation
4 Benzylation Benzyl halide, K2CO3 Benzyl-substituted intermediate
5 Methylation Methyl iodide, base 5-Methyl substituted intermediate
6 Hydrolysis/deprotection Acidic aqueous conditions Final lactam compound (target molecule)

Analyse Des Réactions Chimiques

Types of Reactions

7-benzyl-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

7-benzyl-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 7-benzyl-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The pathways involved can include signal transduction, cell cycle regulation, and apoptosis.

Comparaison Avec Des Composés Similaires

Structural Variations and Substituent Effects

The following table summarizes key structural and molecular differences between the target compound and related triazolopyrimidinone derivatives:

Compound Name / ID Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications
7-Benzyl-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one Benzyl (C₇H₇) at position 7; Methyl (CH₃) at position 5 C₁₆H₁₃N₅O 291.31 Discontinued; structural complexity
S1-TP: 5-(Chloromethyl)-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one Chloromethyl (ClCH₂) at position 5; 4-Methoxyphenyl at position 2 C₁₄H₁₂ClN₅O₂ 325.73 Electrochemically active; drug candidate
S2-TP: 2-(4-Methoxyphenyl)-5-(piperidinomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one Piperidinomethyl (C₅H₁₀NCH₂) at position 5; 4-Methoxyphenyl at position 2 C₁₉H₂₂N₆O₂ 374.42 Enhanced lipophilicity; drug candidate
S3-TP: 2-(4-Methoxyphenyl)-5-(morpholinomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one Morpholinomethyl (C₄H₈NOCH₂) at position 5; 4-Methoxyphenyl at position 2 C₁₈H₂₀N₆O₃ 376.39 Polar functional group; drug candidate
Compound 3: 7-Amino-8-methyl-5-(5-methylfuran-2-yl)pyrimido[5,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one Amino (NH₂) at position 7; 5-Methylfuran at position 5 C₁₄H₁₃N₇O₂ 319.30 Anti-ulcer activity with selenium nanoparticles
Compound 32: 2-Amino-6-(3-chlorobenzyl)-5-hexyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one 3-Chlorobenzyl at position 6; Hexyl (C₆H₁₃) at position 5 C₁₉H₂₂ClN₅O 383.87 Pharmacological evaluation (unspecified)

Key Observations :

  • Substituent Diversity : The target compound’s benzyl and methyl groups contrast with the chloromethyl (S1-TP), piperidine/morpholine (S2-TP/S3-TP), and furan (Compound 3) moieties in analogs. These substituents modulate solubility, lipophilicity, and biological activity .
  • However, data for the target compound are unavailable .
  • Pharmacological Potential: Compound 3 demonstrates anti-ulcer activity when encapsulated with selenium nanoparticles, whereas the target compound lacks reported biological data .

Comparative Analysis of Physicochemical and Functional Properties

Molecular Weight and Polarity

  • The target compound (291.31 g/mol) is lighter than S2-TP (374.42 g/mol) and Compound 32 (383.87 g/mol), likely due to its simpler substituents.
  • Polar groups (e.g., morpholine in S3-TP) increase water solubility, whereas the benzyl group in the target compound may enhance membrane permeability .

Q & A

Q. What are efficient synthetic routes for 7-benzyl-5-methylpyrido-triazolopyrimidinone, and how can reaction conditions be optimized?

The compound can be synthesized via one-pot multicomponent reactions. A typical protocol involves reacting 5-amino-1,2,4-triazoles, aromatic aldehydes (e.g., benzaldehyde derivatives), and β-keto esters (e.g., ethyl acetoacetate) in ethanol or DMF with catalysts like APTS (3-aminopropyltriethoxysilane) . Optimizing solvent choice (e.g., ethanol for higher yields) and catalyst loading (e.g., 10 mol%) improves regioselectivity and reduces side products. Reaction monitoring via TLC and purification via ethanol recrystallization are critical for purity .

Q. What analytical techniques are most reliable for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To confirm substituent positions (e.g., benzyl group at C7, methyl at C5) and hydrogen bonding in the pyrimidine ring .
  • IR Spectroscopy : Identifies characteristic stretches (e.g., C=N at ~1600 cm⁻¹, N-H deformation at ~3300 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 333 for C₁₉H₁₅N₅O) validate molecular weight .
  • Elemental Analysis : Ensures >98% purity by matching calculated vs. observed C/H/N ratios .

Advanced Research Questions

Q. How can regioselectivity challenges in the triazolopyrimidine core be addressed during synthesis?

Regioselectivity is influenced by steric and electronic factors. For example, using bulky substituents (e.g., 3,4-dimethoxyphenyl) at C7 directs cyclization to the pyrido[3,4-e] position . Solvent-free conditions with SNPS-AT/SO3H catalysts enhance selectivity by stabilizing transition states via hydrogen bonding . Computational modeling (DFT) of intermediate stability can further predict regiochemical outcomes .

Q. What methodologies are recommended for evaluating its biological activity in enzyme inhibition studies?

  • In vitro assays : Use recombinant enzymes (e.g., kinases, proteases) with ATP/NADH cofactors. Measure IC50 via fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) .
  • Docking studies : Perform molecular docking (e.g., AutoDock Vina) against crystal structures (PDB IDs) to predict binding modes. For example, triazolopyrimidines show strong affinity for glutathione-S-transferase (Chemgauss4 score: -10.07) .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., replace benzyl with 4-hydroxyphenyl) to assess impact on potency .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

Contradictions often arise from assay variability (e.g., cell line differences) or impurities. Strategies include:

  • Reproducing protocols : Standardize conditions (e.g., 10% FBS in DMEM for cytotoxicity assays) .
  • Purity validation : Use HPLC-MS to confirm >95% purity before testing .
  • Meta-analysis : Compare IC50 values across studies (e.g., 7-aryl derivatives show 10–100 nM ranges for kinase inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-benzyl-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 2
7-benzyl-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.